Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction proceeds under acidic conditions to yield the desired product. The process can be summarized as follows:
Starting Materials: 1H-indole and 1-(tert-butoxycarbonyl)piperazine.
Reaction Conditions: Acidic catalysis to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with a different aromatic substitution.
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness: Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is unique due to the combination of the indole moiety and piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQPYPBAVBBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660874 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-87-5 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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